2-Methoxyethyl 4-[4-(benzyloxy)-3-methoxyphenyl]-2-methyl-5-oxo-7-phenyl-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate
Description
The compound 2-methoxyethyl 4-[4-(benzyloxy)-3-methoxyphenyl]-2-methyl-5-oxo-7-phenyl-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate is a hexahydroquinoline derivative with a complex polycyclic framework. Structurally, it features a 1,4,5,6,7,8-hexahydroquinoline core substituted at the 3-position with a 2-methoxyethyl ester group, a 4-position with a benzyloxy- and methoxy-functionalized phenyl ring, and a 7-position with a phenyl group. This compound belongs to the broader class of 1,4-dihydropyridine (1,4-DHP) derivatives, which are pharmacologically significant due to their calcium channel modulation, antimicrobial, and antioxidant properties .
The benzyloxy substituent at the 4-position may enhance lipophilicity and modulate intermolecular interactions, such as hydrogen bonding and π-stacking, critical for biological activity .
Properties
IUPAC Name |
2-methoxyethyl 4-(3-methoxy-4-phenylmethoxyphenyl)-2-methyl-5-oxo-7-phenyl-4,6,7,8-tetrahydro-1H-quinoline-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C34H35NO6/c1-22-31(34(37)40-17-16-38-2)32(33-27(35-22)18-26(19-28(33)36)24-12-8-5-9-13-24)25-14-15-29(30(20-25)39-3)41-21-23-10-6-4-7-11-23/h4-15,20,26,32,35H,16-19,21H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QYDFNLXLLUEMLC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(C2=C(N1)CC(CC2=O)C3=CC=CC=C3)C4=CC(=C(C=C4)OCC5=CC=CC=C5)OC)C(=O)OCCOC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C34H35NO6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
553.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methoxyethyl 4-[4-(benzyloxy)-3-methoxyphenyl]-2-methyl-5-oxo-7-phenyl-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate typically involves multi-step organic reactions. One common method involves the condensation of appropriate starting materials under controlled conditions. For instance, the synthesis might start with the reaction of a methoxyethyl group with a benzyloxy-substituted phenyl compound, followed by further functionalization to introduce the quinoline and carboxylate groups.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of catalysts, temperature control, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-Methoxyethyl 4-[4-(benzyloxy)-3-methoxyphenyl]-2-methyl-5-oxo-7-phenyl-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially changing its reactivity and properties.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and sometimes catalysts to enhance reaction rates.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a quinoline derivative with additional oxygen-containing functional groups, while reduction could produce a more saturated version of the compound.
Scientific Research Applications
Medicinal Applications
- Anticancer Activity : Recent studies indicate that derivatives of quinoline compounds exhibit anticancer properties. For instance, compounds similar to 2-Methoxyethyl 4-[4-(benzyloxy)-3-methoxyphenyl]-2-methyl-5-oxo have shown efficacy in inhibiting cancer cell proliferation and metastasis. This includes the suppression of epithelial-mesenchymal transition (EMT) markers in hepatocellular carcinoma cells, indicating its potential as a therapeutic agent against specific cancer types .
- Antimicrobial Properties : The compound has been explored for its antimicrobial activity against various pathogens. Its structural components may enhance its ability to disrupt bacterial cell membranes or inhibit essential metabolic pathways in microorganisms.
- Neuroprotective Effects : Some studies suggest that similar quinoline derivatives may possess neuroprotective effects, potentially offering therapeutic strategies for neurodegenerative diseases. This is attributed to their ability to modulate oxidative stress and inflammation within neural tissues.
Material Science Applications
- Luminophores : The compound's structural characteristics make it suitable for use as a luminophore in optoelectronic devices. Its ability to emit light upon excitation can be harnessed in applications such as organic light-emitting diodes (OLEDs) and fluorescent sensors .
- Molecular Chemosensors : The compound can be utilized as a chemosensor for detecting metal ions and anions due to its functional groups that can interact with various analytes. This application is particularly relevant in environmental monitoring and analytical chemistry .
Case Studies
- Study on Anticancer Properties : A study published in PubMed detailed the effects of benzofuran derivatives on hepatocellular carcinoma cells, where compounds structurally related to 2-Methoxyethyl 4-[4-(benzyloxy)-3-methoxyphenyl]-2-methyl-5-oxo demonstrated significant inhibition of cell migration and invasion, suggesting a pathway for further research into its anticancer potential .
- Development of Luminophores : Research highlighted the synthesis of similar quinoline compounds that serve as effective luminophores, paving the way for their integration into advanced materials for electronic applications. The photophysical properties were characterized using spectroscopy techniques .
Mechanism of Action
The mechanism of action of 2-Methoxyethyl 4-[4-(benzyloxy)-3-methoxyphenyl]-2-methyl-5-oxo-7-phenyl-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, where the compound binds and modulates their activity. The pathways involved might include signal transduction pathways, metabolic pathways, or other cellular processes.
Comparison with Similar Compounds
Comparison with Structural Analogs
Core Structural Variations
Hexahydroquinoline derivatives exhibit structural diversity primarily in:
Ester groups at the 3-position.
Substituents on the phenyl rings at the 4- and 7-positions.
Additional functional groups (e.g., hydroxyl, bromo, ethoxy).
The table below summarizes key analogs and their structural differences:
*Estimated based on structural analogs (e.g., ).
Functional Group Impact on Properties
- Cyclohexyl (): Increases steric bulk, possibly reducing metabolic clearance but limiting membrane permeability. Benzyl (): Enhances aromatic interactions but may increase susceptibility to enzymatic hydrolysis.
Substituent Effects :
- Benzyloxy (target): Provides steric protection to the methoxy group, delaying demethylation and extending half-life .
- Hydroxyl (): Facilitates hydrogen bonding with biological targets (e.g., enzyme active sites) but may reduce stability under acidic conditions.
- Halogens (e.g., bromo in ): May enhance binding affinity via halogen bonding or increase toxicity.
Crystallographic and Conformational Comparisons
Crystal Packing and Hydrogen Bonding
- The methyl ester analog () crystallizes in the monoclinic space group P2₁/c with unit cell parameters a = 13.628 Å, b = 8.630 Å, c = 14.577 Å, and β = 98.39°. N–H···O hydrogen bonds stabilize the lattice, forming chains along the a-axis.
- By contrast, ethyl ester derivatives () exhibit distinct packing due to longer alkyl chains, reducing intermolecular hydrogen bonding in favor of van der Waals interactions.
Ring Puckering Analysis
Hexahydroquinoline derivatives often adopt boat or chair conformations in the cyclohexene ring. For example:
Biological Activity
The compound 2-Methoxyethyl 4-[4-(benzyloxy)-3-methoxyphenyl]-2-methyl-5-oxo-7-phenyl-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate (commonly referred to as the hexahydroquinoline derivative) is a synthetic organic molecule with potential biological activities. Understanding its biological activity is crucial for evaluating its therapeutic applications.
- Molecular Formula : C34H35NO6
- Molecular Weight : 553.6448 g/mol
- CAS Number : [specific CAS number not provided in the search results]
The biological activity of this compound may be attributed to its structural features that allow interaction with various biological targets. Compounds similar in structure have been shown to exhibit anti-cancer properties by modulating pathways involved in cell proliferation and metastasis.
Anticancer Properties
Recent studies have highlighted the potential anticancer effects of compounds related to the hexahydroquinoline structure. For instance, derivatives have been evaluated for their ability to inhibit cell migration and invasion in hepatocellular carcinoma (HCC) cell lines. The findings indicate that these compounds can suppress the expression of integrin α7 and downregulate markers associated with epithelial-mesenchymal transition (EMT), such as vimentin and MMP9 .
Cytotoxicity Studies
Cytotoxicity assays using various cancer cell lines have demonstrated that hexahydroquinoline derivatives exhibit significant cytotoxic effects. For example:
- In a study involving Huh7 cells (a human liver cancer cell line), it was found that concentrations above 5 μM significantly reduced cell viability after 24 hours of treatment .
- The half-maximal inhibitory concentration (IC50) values for related compounds were reported as approximately 38.15 μM after 48 hours .
Study on Hepatocellular Carcinoma
A specific case study focused on the effects of a structurally similar compound, 2-(4-Benzyloxy-3-methoxyphenyl)-5-(carbethoxyethylene)-7-methoxy-benzofuran (BMBF) , which shares structural similarities with the hexahydroquinoline derivative. This study reported:
- Inhibition of Cell Migration : Non-cytotoxic concentrations of BMBF significantly inhibited the migration of Huh7 cells.
- Molecular Mechanisms : BMBF upregulated E-cadherin expression while downregulating vimentin and Slug, indicating a reversal of EMT .
Data Table
| Activity Type | Compound Name | Cell Line | IC50 (μM) | Mechanism of Action |
|---|---|---|---|---|
| Cytotoxicity | BMBF | Huh7 | 38.15 | Inhibition of integrin α7 and EMT markers |
| Anti-metastatic | BMBF | PLC/PRF/5 | Not Reported | Downregulation of p53 and MMP9 |
| Migration Inhibition | Hexahydroquinoline Derivative | Huh7 | <5 | Upregulation of E-cadherin |
Q & A
Q. Table 1: Synthetic Optimization Parameters
| Parameter | Optimal Range | Impact on Yield/Purity |
|---|---|---|
| Catalyst (NH4OAc) | 10–15 mol% | Maximizes cyclization (70%) |
| Solvent | Ethanol/THF (1:1) | Reduces dimerization |
| Reaction Time | 12–18 hrs | Balances conversion vs. side products |
Q. Table 2: Biological Activity Comparison
| Derivative | Target | IC50/EC50 | Assay Type |
|---|---|---|---|
| Parent Compound | L-type Ca²⁺ Channel | 22 µM | Patch-Clamp |
| 4-Fluoro Analog | CYP3A4 | 15 µM | Microsomal Assay |
| Nitro Derivative | S. aureus | 8 µg/mL | MIC |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
